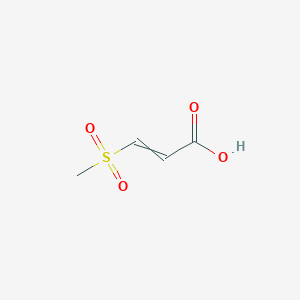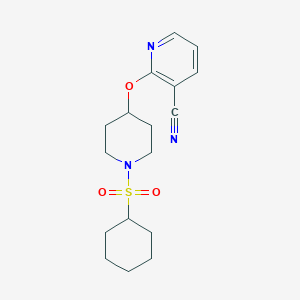
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyridazinone derivative that exhibits potential therapeutic properties due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one in lab experiments include its potential therapeutic properties, ease of synthesis, and availability. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one. One direction is to investigate its potential as a treatment for other diseases such as cardiovascular disease and diabetes. Another direction is to optimize its chemical structure to improve its potency and selectivity towards specific biological targets. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one involves a multi-step process that includes the reaction of 2-fluorobenzylamine with 3-nitrobenzaldehyde, followed by cyclization with chloroacetic acid and subsequent oxidation with potassium permanganate. This method has been optimized to obtain high yields of the desired product with good purity.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c18-15-7-2-1-4-13(15)11-20-17(22)9-8-16(19-20)12-5-3-6-14(10-12)21(23)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWMUTUKHHQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937806.png)
![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)
![N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2937808.png)
![1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2937813.png)



![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2937820.png)

![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2937823.png)